(S)-2-Aminododecanoic acid
CAS No.: 169106-34-7
Cat. No.: VC21544442
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169106-34-7 |
|---|---|
| Molecular Formula | C12H25NO2 |
| Molecular Weight | 215.33 g/mol |
| IUPAC Name | (2S)-2-aminododecanoic acid |
| Standard InChI | InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 |
| Standard InChI Key | QUBNFZFTFXTLKH-NSHDSACASA-N |
| Isomeric SMILES | CCCCCCCCCC[C@@H](C(=O)O)N |
| SMILES | CCCCCCCCCCC(C(=O)O)N |
| Canonical SMILES | CCCCCCCCCCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
(S)-2-Aminododecanoic acid belongs to the family of non-proteinogenic amino acids, specifically those containing elongated hydrocarbon chains. The compound features a 12-carbon backbone with an amino group and carboxyl group at the alpha position, with the "S" designation indicating specific stereochemistry at this carbon center.
Nomenclature and Identifiers
The compound is identified through various systematic naming conventions and database identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | (2S)-2-aminododecanoic acid |
| CAS Registry Number | 169106-34-7 |
| Molecular Formula | C₁₂H₂₅NO₂ |
| Molecular Weight | 215.33 g/mol |
| PubChem CID | 10560640 |
The compound is also known by several synonyms including S-2-AMINODODECANOIC ACID, ANW-63896, CTK8C0022, and AK-63450, providing multiple reference points across chemical databases and literature .
Structural Representation
The molecular structure of (S)-2-Aminododecanoic acid can be represented through several notation systems that chemists use for digital documentation and computational analysis:
| Notation Type | Representation |
|---|---|
| SMILES | CCCCCCCCCCC(C(=O)O)N |
| Canonical SMILES | CCCCCCCCCCC(C(=O)O)N |
| Isomeric SMILES | CCCCCCCCCCC@@HN |
| Standard InChI | InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 |
| Standard InChIKey | QUBNFZFTFXTLKH-NSHDSACASA-N |
These structural representations highlight the compound's linear aliphatic chain with functional groups positioned at the alpha carbon. The stereochemistry is particularly important, as indicated by the "[C@@H]" notation in the isomeric SMILES, denoting the (S)-configuration at the alpha carbon.
Physical and Chemical Properties
(S)-2-Aminododecanoic acid possesses properties typical of long-chain amino acids, combining both hydrophilic and hydrophobic characteristics that make it potentially valuable for various biochemical applications.
Basic Properties
The compound has a molecular weight of approximately 215.33 g/mol, which places it among medium-sized organic molecules. Its structure consists of a polar, hydrophilic head (containing the amino and carboxyl groups) and an extended non-polar, hydrophobic tail (the dodecyl chain).
Structure-Activity Relationships
As a chiral amino acid with an extended hydrocarbon chain, (S)-2-Aminododecanoic acid likely exhibits amphipathic behavior. This dual nature—combining water-soluble and fat-soluble portions—is characteristic of compounds that can interact with biological membranes and proteins that have hydrophobic binding pockets.
The specific (S)-stereochemistry at the alpha carbon is critical for biological recognition, as biological systems typically interact selectively with specific stereoisomers. This stereoselectivity would likely influence any potential biological activity of the compound .
Research Status and Applications
Research specifically focused on (S)-2-Aminododecanoic acid appears limited based on available literature, though its structural features suggest several potential applications.
Connection to Peptide Research
In immunomodulation studies, certain peptides containing lipid moieties have demonstrated biological activity. For instance, research has examined peptides containing the sequence RSKAKNPLYR linked to cell-penetrating elements, where lipid components like dodecanoic acid derivatives may influence cellular uptake and activity .
Comparative Analysis with Similar Compounds
Understanding (S)-2-Aminododecanoic acid requires examining it within the context of similar compounds and their known properties.
Relationship to Other Long-Chain Amino Acids
(S)-2-Aminododecanoic acid belongs to a class of non-proteinogenic amino acids with extended aliphatic chains. This group includes:
-
2-Aminoundecanoic acid (C11)
-
2-Aminotridecanoic acid (C13)
-
2-Aminomyristic acid (C14)
These compounds generally share similar physical properties with variations corresponding to their chain length, which affects hydrophobicity, melting point, and biological activity.
Future Research Directions
Given the limited available research specifically on (S)-2-Aminododecanoic acid, several promising avenues for future investigation emerge.
Methodological Approaches
Future research could benefit from leveraging:
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Computational modeling to predict potential binding interactions
-
Synthetic chemistry approaches to develop analogs with modified properties
-
Biological assays to determine specific activity profiles
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Advanced spectroscopic techniques to elucidate structural details in various environments
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